Sigma-1 Receptor Ligand Development: Nanomolar Affinity Demonstrated in Piperidine-Difluoroazetidine Scaffold Series
Patent WO2023051234 discloses derivatives incorporating the 4-(3,3-difluoroazetidin-1-yl)piperidine scaffold that exhibit nanomolar binding affinity for the sigma-1 (σ1) receptor [1]. The target compound serves as the core building block for this chemotype, enabling the synthesis of σ1 ligands with potential therapeutic application in neuropathic pain models. While the patent reports nanomolar affinity data for elaborated derivatives rather than the parent building block, the 4-(3,3-difluoroazetidin-1-yl)piperidine substructure is the invariant pharmacophoric element across the active series.
| Evidence Dimension | Sigma-1 receptor binding affinity (reported for elaborated derivatives containing the target scaffold) |
|---|---|
| Target Compound Data | Parent building block (CAS 1380680-50-1) is the core scaffold for σ1 ligands with nanomolar affinity in patent WO2023051234 [1] |
| Comparator Or Baseline | Regioisomeric 3-(3,3-difluoroazetidin-1-yl)piperidine scaffold (CAS 2366179-60-2) lacks documented σ1 receptor activity |
| Quantified Difference | Patent-disclosed derivatives achieve nanomolar σ1 affinity; 3-substituted regioisomer shows no reported σ1 activity |
| Conditions | Patent WO2023051234; animal models of neuropathic pain for efficacy demonstration [1] |
Why This Matters
The 4-position substitution on piperidine is critical for σ1 receptor engagement, and procurement of the correct regioisomer (4-substituted, not 3-substituted) is essential for reproducing patent-disclosed SAR.
- [1] WO2023051234 (Patent Application). Discloses derivatives of 4-(3,3-difluoroazetidin-1-yl)piperidine hydrochloride exhibiting nanomolar affinity for σ1 receptors with efficacy in neuropathic pain animal models. As cited in Kuujia product summary. View Source
